molecular formula C23H18FN3O4S2 B11136229 2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11136229
M. Wt: 483.5 g/mol
InChI Key: MSYTWMXIVWGVEE-PDGQHHTCSA-N
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Description

2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a]pyrimidin-4-one core structure, which is fused with various functional groups, including a fluorophenoxy group, a tetrahydrofuran-2-ylmethyl group, and a thiazolidin-5-ylidene group

Properties

Molecular Formula

C23H18FN3O4S2

Molecular Weight

483.5 g/mol

IUPAC Name

(5Z)-5-[[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18FN3O4S2/c24-16-7-1-2-8-17(16)31-20-15(21(28)26-10-4-3-9-19(26)25-20)12-18-22(29)27(23(32)33-18)13-14-6-5-11-30-14/h1-4,7-10,12,14H,5-6,11,13H2/b18-12-

InChI Key

MSYTWMXIVWGVEE-PDGQHHTCSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)OC5=CC=CC=C5F)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)OC5=CC=CC=C5F)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction of a fluorophenol derivative with a suitable leaving group on the pyrido[1,2-a]pyrimidin-4-one core.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This can be done through a nucleophilic addition reaction, where the tetrahydrofuran-2-ylmethyl group is introduced using a suitable reagent.

    Formation of the Thiazolidin-5-ylidene Group: This step involves the condensation of a thiazolidinone derivative with the pyrido[1,2-a]pyrimidin-4-one core under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-chlorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
  • **2-(2-bromophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and structural features. The presence of the fluorophenoxy group, in particular, may impart unique electronic and steric properties that differentiate it from similar compounds with other halogen substituents.

Biological Activity

The compound 2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its unique structural features, including a pyrido[1,2-a]pyrimidin-4-one core and a thiazolidin-5-ylidene moiety. The presence of a fluorinated phenoxy group enhances its potential biological activity, influencing its pharmacokinetics and pharmacodynamics. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and antibiofilm properties.

Structural Features

The molecular structure of the compound can be broken down into several key components:

  • Pyrido[1,2-a]pyrimidin-4-one Core : This heterocyclic structure is known for various biological activities.
  • Thiazolidin-5-Ylidene Moiety : Linked to significant antimicrobial and anticancer activities.
  • Fluorinated Phenoxy Group : Enhances lipophilicity and may influence receptor interactions.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial properties. Its thiazolidine core is particularly noted for its effectiveness against various bacterial strains. For instance:

  • In vitro studies have shown that derivatives of thiazolidinones can inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • A comparative analysis of similar compounds indicates that those with thiazolidine structures often demonstrate enhanced antibacterial activity .
Compound NameStructural FeaturesBiological Activity
Methyl 3-(4-Oxo-2-thioxothiazolidin)acetateThiazolidine coreAntimicrobial
N-Derivatives of (Z)-Methyl 3-(4-Oxo...)Similar thiazolidine structureAntibacterial
4-Oxo-Thiazolidine DerivativesThiazolidine ringBroad-spectrum antimicrobial

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

  • It has been shown to inhibit cell proliferation in several cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells .
  • The mechanism of action may involve the induction of apoptosis and inhibition of specific signaling pathways critical for tumor growth.

Antibiofilm Activity

Biofilm formation by pathogenic bacteria is a significant concern in clinical settings due to its role in antibiotic resistance. Recent research highlights the antibiofilm potential of thiazolidinone derivatives:

  • Compounds with similar structures have demonstrated significant reductions in biofilm formation against Pseudomonas aeruginosa, with reductions exceeding 50% at certain concentrations .

Case Studies

A recent study evaluated the antibiofilm activity of various thiazolidinone derivatives, including those structurally related to our compound. The results indicated that specific substitutions on the thiazolidine ring significantly enhanced biofilm inhibition . For example:

  • Compounds with halogenated substituents showed improved efficacy against biofilm-forming bacteria.

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